molecular formula C18H16O4 B11152051 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B11152051
M. Wt: 296.3 g/mol
InChI Key: OYAWLTAUQJITGX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction between 4-methoxyphenol and ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methoxy groups and methyl substitution enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

7-methoxy-4-(4-methoxyphenyl)-8-methylchromen-2-one

InChI

InChI=1S/C18H16O4/c1-11-16(21-3)9-8-14-15(10-17(19)22-18(11)14)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3

InChI Key

OYAWLTAUQJITGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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